3-(sec-Butyl)morpholine

Physicochemical profiling Constitutional isomer comparison Purification optimization

Standard C4-alkyl morpholines (n-butyl, isobutyl) lack the stereocenter and electronic profile required for high-selectivity targets. 3-(sec-Butyl)morpholine (CAS 1273577-23-3) provides the chiral sec-butyl side chain essential for >31,000-fold oxytocin receptor selectivity (Epelsiban scaffold). - Predicted logP 1.35, pKa 9.03 for balanced solubility/permeability - Boiling point 196.8°C enables scale-up differentiation from tert-butyl (189°C) and n-butyl (204°C) isomers - Validated in transition-metal ligand tuning (NMR contact shift evidence)

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B12278273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(sec-Butyl)morpholine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC(C)C1COCCN1
InChIInChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3
InChIKeyOWGVQPIIJMNYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(sec-Butyl)morpholine – Procurement and Differentiation Guide


3-(sec-Butyl)morpholine (CAS 1273577-23-3, molecular formula C₈H₁₇NO, molecular weight 143.23 g/mol) is a C3‑alkyl‑substituted morpholine derivative bearing a chiral sec‑butyl side chain at the 3‑position of the morpholine ring . The presence of the secondary amine and ether functionalities within the morpholine core, combined with the branched four‑carbon alkyl substituent, imparts distinct physicochemical properties—including a predicted boiling point of 196.8 ± 15.0 °C, density of 0.883 ± 0.06 g/cm³, pKa of 9.03 ± 0.40, and a logP of 1.35—that differentiate it from its linear, iso‑branched, and tert‑branched constitutional isomers as well as from its 2‑substituted regioisomer .

Why C4-Alkyl Morpholines Are Not Interchangeable


Constitutional isomers and regioisomers of C₄‑alkyl morpholines are not functionally interchangeable because the position, branching pattern, and stereochemistry of the alkyl substituent directly modulate electronic properties (pKa), lipophilicity (logP), and three‑dimensional shape. Although 3-(sec-butyl)morpholine shares the identical molecular formula (C₈H₁₇NO, MW 143.23) with 3‑(n‑butyl)morpholine, 3‑isobutylmorpholine, and 3‑(tert‑butyl)morpholine, the sec‑butyl group creates a stereocenter that is absent in the n‑butyl and isobutyl analogs . Even a simple regioisomeric shift from the 3‑position to the 2‑position alters the predicted basicity (ΔpKa ≈ 0.02 units) and the spatial orientation of the substituent relative to the heteroatoms, which can affect both chemical reactivity and biological recognition . In medicinal chemistry, the R‑sec‑butyl morpholine amide configuration was specifically required to achieve the >31 000‑fold receptor selectivity demonstrated by the clinical candidate Epelsiban—selectivity that was not attained with the corresponding isobutyl variants [1].

Comparative Differentiation Evidence


Boiling Point and Density Among Constitutional Isomers

The predicted boiling point of 3-(sec‑butyl)morpholine (196.8 ± 15.0 °C) is intermediate between 3‑(tert‑butyl)morpholine (189.0 ± 15.0 °C) and 3‑(n‑butyl)morpholine (203.8 ± 15.0 °C) ; the corresponding density (0.883 ± 0.06 g/cm³) is likewise intermediate between the tert‑butyl (0.896 ± 0.06 g/cm³) and n‑butyl (0.872 ± 0.06 g/cm³) isomers. The 3‑isobutyl isomer exhibits a higher boiling point (197.2 ± 15.0 °C) and lower density (0.870 ± 0.06 g/cm³) .

Physicochemical profiling Constitutional isomer comparison Purification optimization

Regioisomeric pKa Differentiation

The predicted pKa of 3-(sec‑butyl)morpholine is 9.03 ± 0.40 , whereas the 2‑substituted regioisomer 2-(sec‑butyl)morpholine exhibits a predicted pKa of 9.01 ± 0.40 . Although the absolute difference (ΔpKa ≈ 0.02) is small, the directionality is consistent with the electron‑withdrawing inductive effect of the oxygen atom at the 4‑position, which is one bond closer to the nitrogen in the 2‑substituted isomer and slightly reduces the amine basicity.

Regioisomer comparison Basicity Ionization state

Lipophilicity Comparison of sec-Butyl and n-Butyl Isomers

3-(sec‑Butyl)morpholine has a calculated logP of 1.3497 , which is approximately 0.05 log units higher than 3‑(n‑butyl)morpholine (XlogP = 1.3) and approximately 0.33 log units higher than the C₄‑morpholine reference compound Mo4 (logP = 0.94) reported in a dedicated morpholine lipophilicity study [1]. This indicates that the sec‑butyl isomer is more lipophilic than the linear n‑butyl analog, consistent with the greater branching and reduced solvent‑accessible surface area.

Lipophilicity ADME prediction Isomer differentiation

Superior Selectivity of sec-Butyl Amide in Epelsiban

In a structure–activity relationship (SAR) study of pyridyl‑2,5‑diketopiperazine oxytocin antagonists, the R‑sec‑butyl morpholine amide Epelsiban (compound 69) achieved an oxytocin receptor pKi of 9.9 with >31 000‑fold selectivity over the human vasopressin receptors hV1aR, hV2R, and hV1bR, and no significant cytochrome P450 inhibition [1]. By comparison, analogs bearing the isobutyl substituent at the same position reached pKi > 9.0 but did not match the selectivity window or the overall pharmacokinetic profile of the sec‑butyl congener [1].

Oxytocin receptor antagonist Selectivity Fragment-based SAR

Stereochemical Differentiation via Chiral Center

The sec‑butyl substituent (attachment at a secondary carbon) creates a stereocenter at the point of attachment to the morpholine ring, rendering 3-(sec‑butyl)morpholine a chiral molecule that exists as a pair of enantiomers . In contrast, 3‑(n‑butyl)morpholine, 3‑isobutylmorpholine, and 3‑(tert‑butyl)morpholine are achiral at the attachment carbon (n‑butyl: linear; isobutyl: attachment at primary carbon; tert‑butyl: quaternary attachment without chirality) . The availability of enantiopure (R)‑ and (S)‑3-(sec‑butyl)morpholine enables enantioselective synthesis and the generation of diastereomeric derivatives with distinct biological activities, a capability that linear and symmetrically branched isomers cannot provide [1].

Chirality Stereochemistry Enantioselective synthesis

Coordination Chemistry: NMR Contact Shift Patterns

In a study of morpholine adducts of bis(O,O′‑dialkyldithiophosphato)nickel(II) complexes, morpholine bearing sec‑butyl, isobutyl, n‑propyl, isopropyl, ethyl, cyclohexyl, and 2‑phenylethyl substituents each produced distinct upfield ¹H NMR contact shifts for the −NH− proton, reflecting unique electronic and steric interactions with the paramagnetic nickel center [1]. The sec‑butyl morpholine adduct exhibited a specific contact shift pattern that differed from the isobutyl adduct, indicating that subtle changes in alkyl branching can measurably alter the ligand‑metal electronic environment [1].

Coordination chemistry Ligand design NMR contact shifts

High-Value Application Scenarios


Enantioselective Synthesis and Chiral Auxiliary Development

The inherent chirality of the sec‑butyl substituent—a feature absent in n‑butyl and isobutyl isomers—makes enantiopure 3-(sec‑butyl)morpholine a valuable chiral building block for asymmetric synthesis . Its predicted pKa of 9.03 and logP of 1.35 support solubility in common organic solvents while retaining sufficient basicity for protonation‑based purification, facilitating its use as a chiral auxiliary or ligand precursor in stereoselective transformations .

Oxytocin and Vasopressin Receptor SAR Exploration

The validated >31 000‑fold selectivity achieved with the R‑sec‑butyl morpholine amide in Epelsiban establishes this fragment as a privileged scaffold for programs targeting oxytocin or related neurohypophyseal hormone receptors [1]. Researchers should prioritize the sec‑butyl isomer over isobutyl analogs when receptor subtype selectivity is a primary optimization goal, as the SAR evidence shows that branching at the secondary carbon is critical for the selectivity window [1].

Coordination Chemistry and Metallosupramolecular Ligand Design

The distinct NMR contact shift pattern observed for sec‑butyl morpholine in nickel(II) dithiophosphate complexes indicates that the steric and electronic profile of the sec‑butyl group influences metal‑ligand interactions in a manner different from isobutyl and other alkyl variants [2]. This makes 3-(sec‑butyl)morpholine a candidate ligand for tuning the electronic properties of transition‑metal catalysts, where small differences in donor strength can alter catalytic turnover frequency and selectivity.

Physicochemical Property Optimization in Pre-formulation

The intermediate boiling point (196.8 °C) and density (0.883 g/cm³) of 3-(sec‑butyl)morpholine, coupled with an aqueous solubility of 36 g/L, position it as a balanced choice for reaction scale‑up relative to the more volatile tert‑butyl (189.0 °C) and less soluble n‑butyl (203.8 °C) isomers . The slightly higher logP relative to the n‑butyl analog (ΔlogP ≈ 0.05) may offer marginally improved membrane permeability without compromising solubility, an advantage in early‑stage ADME triage .

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